

AOH1160: A Comparative Guide to its Efficacy Across Diverse Cancer Cell Lines

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Compound of Interest

Compound Name: AOH1160

Cat. No.: B15566453

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Introduction

AOH1160 is a first-in-class small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA), a protein essential for DNA replication and repair in eukaryotic cells.^{[1][2][3][4]} This guide provides a comprehensive comparison of **AOH1160**'s effectiveness across various cancer cell lines, its performance against other established anti-cancer agents, and detailed experimental methodologies to support further research. **AOH1160** has demonstrated selective cytotoxicity against a wide range of cancer cells while showing minimal toxicity to non-malignant cells, marking it as a promising candidate for targeted cancer therapy.^{[1][4][5]}

Mechanism of Action

AOH1160 targets a cancer-associated isoform of PCNA (caPCNA), interfering with DNA replication and blocking homologous recombination-mediated DNA repair.^[1] This selective action leads to cell cycle arrest and apoptosis in cancer cells.^{[1][3]}

Data Presentation: AOH1160's Sensitivity Across Cancer Cell Lines

AOH1160 has been evaluated against the NCI-60 panel of human cancer cell lines, demonstrating broad-spectrum anti-cancer activity with a median GI50 (concentration for 50% growth inhibition) of approximately 330 nM.^[1] The tables below summarize the IC50

(concentration for 50% inhibition of a specific biological or biochemical function) values of **AOH1160** in various cancer cell lines and provide a comparison with standard chemotherapeutic agents.

Table 1: **AOH1160** IC50 Values in Various Cancer Cell Lines

Cancer Type	Cell Line	AOH1160 IC50 (μM)
Neuroblastoma	SK-N-DZ	~0.3
	SK-N-AS	~0.4
	SK-N-BE(2)c	~0.5
Breast Cancer	MDA-MB-468	~0.11
	MDA-MB-231	~0.2
	MCF7	~0.3
Small Cell Lung Cancer	H524	~0.53
	H209	~0.4
	H146	~0.3

Note: IC50 values are approximate and sourced from preclinical studies.[\[1\]](#)[\[4\]](#)

Table 2: Comparison of **AOH1160** with Standard Chemotherapeutics in Breast Cancer Cell Lines

Compound	MCF-7 IC50	MDA-MB-231 IC50
AOH1160	~0.3 μM	~0.2 μM
Doxorubicin	8.306 μM	6.602 μM

Note: Doxorubicin IC50 values are from a separate study and may not be directly comparable due to different experimental conditions.[\[6\]](#)

Synergistic Effects with Cisplatin

AOH1160 has been shown to sensitize cancer cells to the DNA-damaging agent cisplatin. This synergistic effect is a promising avenue for combination therapies.[\[1\]](#)[\[4\]](#)

Table 3: Synergistic Effect of **AOH1160** and Cisplatin in Neuroblastoma

Cell Line	Treatment	Effect	Combination Index (CI)
SK-N-DZ	AOH1160 (500 nM) + Cisplatin	Synergistic	<1

Note: A combination index (CI) of less than 1 indicates a synergistic effect.[\[7\]](#)

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.

Procedure:

- Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
- Treat cells with various concentrations of **AOH1160** and/or other compounds and incubate for the desired period (e.g., 72 hours).
- Equilibrate the plate to room temperature for approximately 30 minutes.
- Add CellTiter-Glo® Reagent to each well, equal to the volume of the cell culture medium.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a luminometer.

Apoptosis Assay (TUNEL)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Procedure:

- Seed cells on chamber slides and treat with the compounds of interest.
- Fix the cells with a freshly prepared 4% paraformaldehyde solution in PBS (pH 7.4) for 15 minutes at room temperature.
- Wash the cells with PBS.
- Permeabilize the cells with 0.1% Triton™ X-100 in 0.1% sodium citrate for 2 minutes on ice.
- Wash the cells with PBS.
- Add 50 µL of TUNEL reaction mixture to the DNA and incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.
- Wash the cells with PBS.
- Analyze the samples under a fluorescence microscope.

Clonogenic Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of cell reproductive viability after treatment with cytotoxic agents.

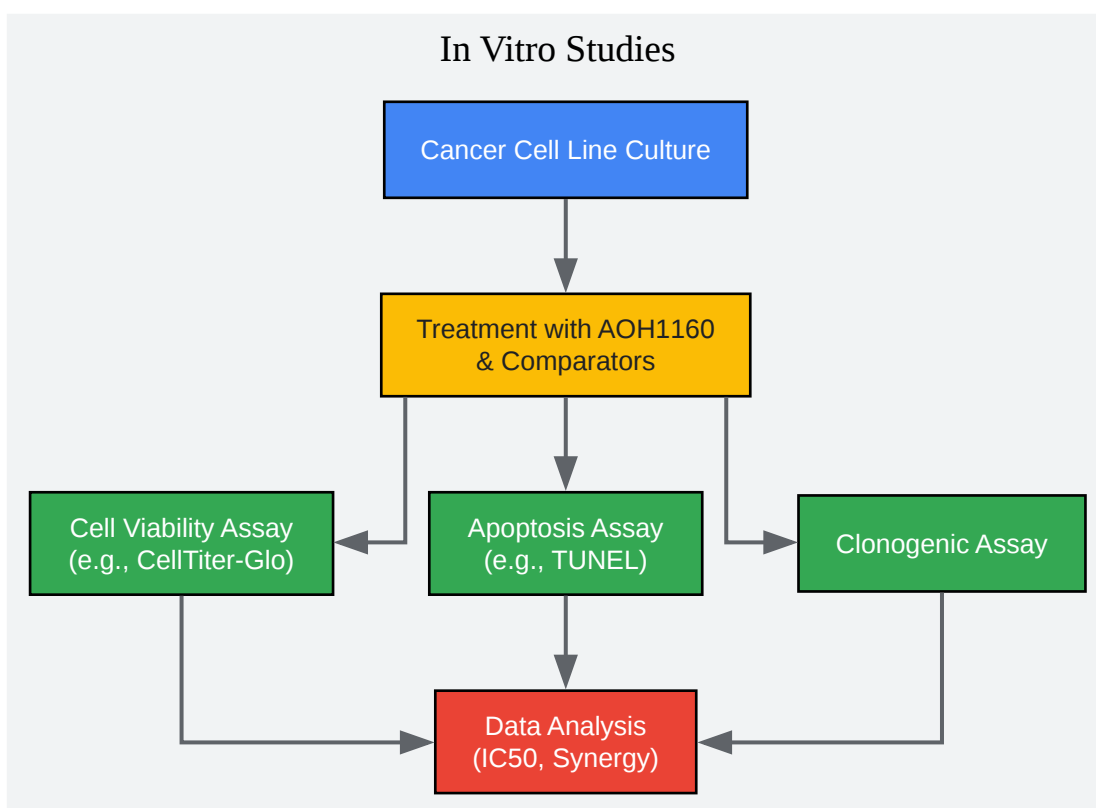
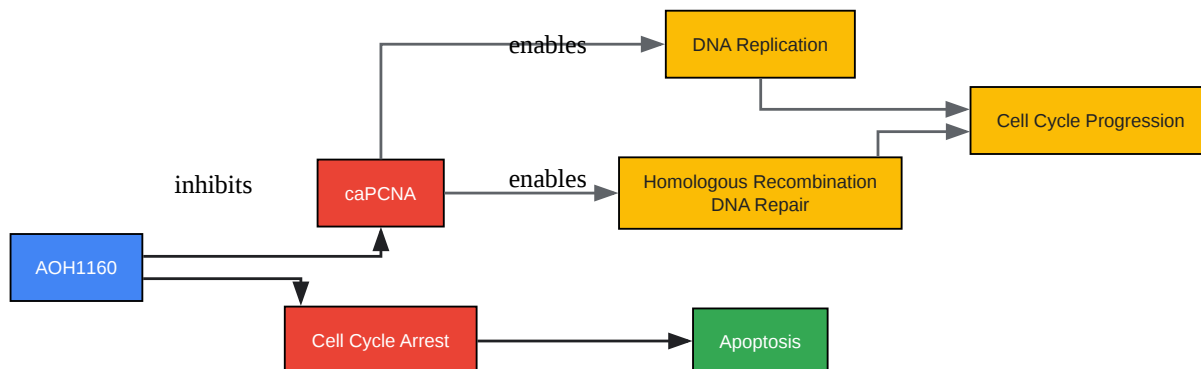
Procedure:

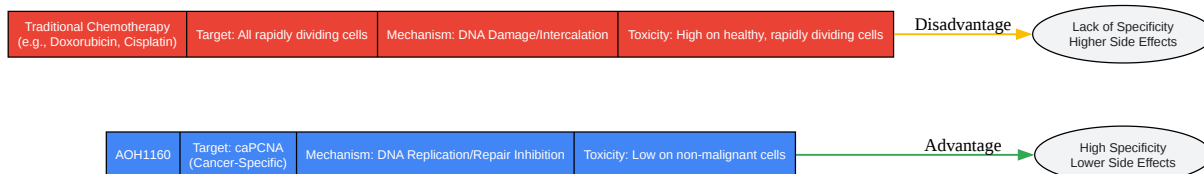
- Seed a low density of cells (e.g., 500 cells/well) in a 6-well plate and allow them to attach overnight.

- Treat the cells with the desired concentrations of **AOH1160** and/or other drugs for a specified period (e.g., 24 hours).
- Remove the drug-containing medium, wash the cells with PBS, and add fresh medium.
- Incubate the plates for 1-3 weeks, allowing colonies to form.
- Fix the colonies with a mixture of 6% glutaraldehyde and 0.5% crystal violet.
- Count the number of colonies (typically containing ≥ 50 cells).

Visualizations

Signaling Pathway of AOH1160





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